An In-depth Technical Guide to m-PEG11-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG11-OH for Researchers and Drug Development Professionals
Introduction: Methoxy-undecaethylene glycol (m-PEG11-OH) is a discrete polyethylene (B3416737) glycol (dPEG) derivative that is increasingly utilized in biomedical research and drug development. Its defined chain length and hydrophilic properties make it a valuable tool in the design of advanced therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of m-PEG11-OH, including its chemical properties, applications, and relevant experimental protocols, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Identification
The fundamental chemical and physical properties of m-PEG11-OH are summarized below. It is crucial to note the distinctions between the various CAS numbers associated with this molecule to ensure the procurement of the correct, discrete compound for research purposes.
| Property | Value |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32-Undecaoxatetratriacontan-34-ol |
| Synonyms | O-Methyl-undecaethylene glycol, Undecaethylene glycol monomethyl ether, m-PEG11-alcohol |
| Molecular Formula | C23H48O12 |
| Molecular Weight | 516.62 g/mol [1][2][3][4][5] |
| Primary CAS Number | 2168540-65-4 [5][6][7][8][9] (This is the most specific CAS number for discrete m-PEG11-OH, especially for its application as a PROTAC linker). |
| Other Associated CAS Numbers | 114740-40-8: Also refers to O-Methyl-undecaethylene glycol.[1][2][3][10] 9004-74-4: Refers to polyethylene glycol monomethyl ether, which is a polydisperse mixture of varying PEG chain lengths and not specific to the discrete 11-unit PEG.[6][11][12][13] |
| Appearance | Colorless to light yellow liquid[5][7] |
| Solubility | Soluble in DMSO, DMF, and DCM[13] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.[14] |
Role in PROTAC Drug Development
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formation.
PEG linkers, such as m-PEG11-OH, are frequently employed in PROTAC design due to their advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule.[14]
-
Improved Pharmacokinetics: PEGylation can increase the half-life and bioavailability of small molecules.
-
Biocompatibility: PEGs are generally considered biocompatible and non-toxic.[1]
-
Tunable Length: The discrete length of m-PEG11-OH allows for precise control over the distance and orientation between the two ligands, which is crucial for optimal ternary complex formation and subsequent protein degradation.
The hydroxyl group of m-PEG11-OH serves as a reactive handle for further chemical modifications, enabling its conjugation to either the POI ligand or the E3 ligase ligand during PROTAC synthesis.
Experimental Protocols
The following is a representative two-step protocol for the synthesis of a PROTAC utilizing a hydroxyl-terminated PEG linker like m-PEG11-OH. This protocol involves the sequential coupling of the linker to the two ligands.
Step 1: Synthesis of the Ligand-Linker Intermediate
This step involves the coupling of m-PEG11-OH to the first ligand, which could be either the POI-binding moiety or the E3 ligase-binding moiety, depending on the synthetic strategy. The example below describes the formation of an ether linkage.
-
Materials:
-
m-PEG11-OH
-
Ligand 1 with a suitable leaving group (e.g., a tosylate or mesylate)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve m-PEG11-OH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of Ligand 1 (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG11-OH intermediate.
-
Step 2: Synthesis of the Final PROTAC
This step involves the coupling of the Ligand 1-PEG11-OH intermediate with the second ligand. The example below describes the formation of an amide bond.
-
Materials:
-
Ligand 1-PEG11-OH intermediate
-
Ligand 2 with a carboxylic acid functionality
-
A coupling agent (e.g., HATU, HBTU)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Ligand 2 (1.1 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (1.2 equivalents) and the base (2.0 equivalents) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the Ligand 1-PEG11-OH intermediate (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General PROTAC Synthesis Workflow
Caption: A generalized two-step synthetic workflow for a PROTAC using m-PEG11-OH.
References
- 1. CAS 114740-40-8: Polyethylene glycol monomethyl ether [cymitquimica.com]
- 2. mPEG11-OH | CAS:114740-40-8 | Biopharma PEG [biochempeg.com]
- 3. mPEG11-OH | CAS:114740-40-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 9004-74-4|Methoxypolyethylene glycols|BLD Pharm [bldpharm.com]
- 7. mPEG11-OH | 2168540-65-4 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. O-Methyl-undecaethylene glycol | 114740-40-8 [chemicalbook.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Polyethylene Glycol Monomethyl Ether 400 9004-74-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. CAS 9004-74-4: Polyethylene glycol monomethyl ether [cymitquimica.com]
- 14. medkoo.com [medkoo.com]
